molecular formula C13H10N2OS B5306258 5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5306258
M. Wt: 242.30 g/mol
InChI Key: SWCQGWUSAIUWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antioxidant and antimicrobial activities. It has also been shown to have a protective effect on liver and kidney function.

Advantages and Limitations for Lab Experiments

5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and to optimize its pharmacokinetic properties. In material science, research is needed to develop new organic semiconductors based on this compound and to optimize their performance in electronic devices. In organic electronics, further studies are needed to investigate the use of this compound as a hole-transporting material in other types of organic devices.

Synthesis Methods

The synthesis of 5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide with thiosemicarbazide in the presence of acetic acid and acetic anhydride, followed by cyclization with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain this compound.

Scientific Research Applications

5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been investigated as a potential anticancer agent, with promising results in preclinical studies. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

5-(4-methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-4-6-10(7-5-9)13-14-12(15-16-13)11-3-2-8-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQGWUSAIUWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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